Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate

Description

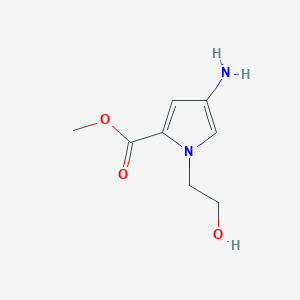

Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate is a pyrrole-based compound featuring a methyl ester group at position 2, an amino group at position 4, and a 2-hydroxyethyl substituent at position 1 of the pyrrole ring. The hydroxyethyl group introduces hydrogen-bonding capabilities, distinguishing it from analogs with non-polar or ether-based substituents.

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 4-amino-1-(2-hydroxyethyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H12N2O3/c1-13-8(12)7-4-6(9)5-10(7)2-3-11/h4-5,11H,2-3,9H2,1H3 |

InChI Key |

REHGXAVEPOLSFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN1CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate typically involves the reaction of 4-amino-1-(2-hydroxyethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The amino group can be reduced to an amine.

Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Hydrogen Bonding: The hydroxyethyl group in the target compound enables strong hydrogen bonding (donor and acceptor), enhancing solubility in polar solvents and influencing crystal packing . In contrast, the ethoxymethyl analog () lacks hydrogen donors, reducing its polarity.

Molecular Weight : The hydroxyethyl analog has the lowest molecular weight (184 g/mol), while bulkier substituents (e.g., 2-methylbutyl) increase molecular weight significantly.

Crystallographic and Structural Insights

- Hydrogen Bonding Networks : The hydroxyethyl group in the target compound likely forms extended hydrogen-bonded networks in the solid state, as observed in similar pyrrole derivatives . This contrasts with the ethoxymethyl analog, where weaker C–H···O interactions dominate.

- Crystal Packing : Tools like SHELXL () and ORTEP () are critical for resolving these structural differences. For instance, SHELXL’s refinement capabilities can elucidate how –OH groups influence unit cell parameters compared to ether or alkyl substituents.

Pharmacological and Industrial Relevance

- Bioactivity: Amino-pyrrole derivatives are often explored for kinase inhibition or anticancer activity (e.g., ’s piperidin-ol derivative). The hydroxyethyl group may modulate target binding via hydrogen bonding, while alkyl/ether analogs might prioritize lipophilic interactions.

- Synthetic Utility : The ester group (–COOCH₃) common to all compounds facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Biological Activity

Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H12N2O3

- Molecular Weight : 184.19 g/mol

- CAS Number : 180258-45-1

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the context of anticancer and anti-inflammatory activities. The following mechanisms have been observed:

- Inhibition of Tyrosine Kinases : Certain pyrrole derivatives have been identified as potential tyrosine kinase inhibitors, which are crucial in cancer cell signaling pathways .

- Antioxidant Activity : Compounds within this class demonstrate significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Interaction with Lipid Membranes : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane dynamics and potentially leading to altered cellular signaling .

Anticancer Activity

This compound has shown promise in various studies regarding its anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. For instance, compounds with structural similarities exhibited GI50 values in the nanomolar range against colon cancer cell lines .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Example A | HCT116 | 0.001 |

| Example B | SW620 | 0.002 |

Anti-inflammatory Properties

Research has indicated that derivatives of pyrrole compounds can possess anti-inflammatory effects through inhibition of pro-inflammatory cytokines and modulation of immune responses. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Study on Cancer Cell Lines : A study investigated the effect of a related compound on colon cancer cell lines, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

- Antioxidant Evaluation : Another study assessed the antioxidant capacity using various assays (DPPH, ABTS) and found that certain derivatives exhibited superior scavenging activity compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves three key steps:

Pyrrole Ring Formation : Use the Paal-Knorr reaction with a 1,4-dicarbonyl compound and 2-hydroxyethylamine to construct the substituted pyrrole core .

Amino Group Introduction : Nitration (e.g., HNO₃/H₂SO₄) followed by reduction (e.g., SnCl₂/HCl) introduces the 4-amino group. Careful temperature control (~0–5°C during nitration) prevents side reactions .

Esterification : React the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Anhydrous conditions are critical to avoid hydrolysis .

Key Optimization : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and regiochemistry of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The 2-hydroxyethyl group shows characteristic signals: a triplet (~δ 3.6 ppm, –CH₂OH) and a broad singlet (~δ 5.0 ppm, –OH). The ester carbonyl (C=O) appears at ~δ 165–170 ppm in ¹³C NMR .

- Aromatic protons on the pyrrole ring exhibit splitting patterns confirming substitution positions .

- X-ray Crystallography :

- Use SHELXL for refinement and ORTEP-3 (via WinGX) to visualize anisotropic displacement ellipsoids, resolving ambiguities in bond lengths and angles .

- Hydrogen bonding involving the –NH₂ and –OH groups can validate intramolecular interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup :

- Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate Fukui functions to identify nucleophilic (amino group) and electrophilic (ester carbonyl) sites .

- Analyze HOMO-LUMO gaps to assess charge-transfer potential. For example, the –NH₂ group lowers LUMO energy, enhancing electrophilic substitution reactivity .

- Validation : Compare calculated IR spectra with experimental data to confirm vibrational modes of functional groups .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Data Reconciliation :

- Use SHELXD for experimental phasing to address twinning or disorder. For high-resolution data, apply restraints to bond distances/angles of the 2-hydroxyethyl group .

- Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to identify unexpected intermolecular contacts .

- Case Study : If the –OH group exhibits anomalous thermal motion, refine occupancy ratios or apply disorder modeling in SHELXL .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer :

- Graph Set Analysis :

- Identify motifs like (N–H⋯O=C interactions between –NH₂ and ester groups) or (O–H⋯N hydrogen bonds) using Mercury .

- Thermodynamic Impact :

- Stronger hydrogen bonds (e.g., –NH₂⋯O=C) correlate with higher melting points. Compare DSC data with computational lattice energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.